molecular formula C26H31NO7 B8539386 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE

Cat. No.: B8539386
M. Wt: 469.5 g/mol
InChI Key: VHDCQKJWXIZQQY-QIFDKBNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxyl, dibenzyl, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Substitution with Dibenzyl and Tert-Butyl Groups: The dibenzyl and tert-butyl groups are introduced through substitution reactions, typically using benzyl halides and tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The dibenzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the dibenzyl and tert-butyl groups can influence the compound’s hydrophobic interactions and overall stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

1,2-DIBENZYL 3-(TERT-BUTYL) (2S,3S)-5-HYDROXYPIPERIDINE-1,2,3-TRICARBOXYLATE can be compared with similar compounds such as:

    1,2-dibenzyl 3-tert-butyl (2S,3S)-5-oxopiperidine-1,2,3-tricarboxylate: Similar structure but with a ketone group instead of a hydroxyl group.

    1,2-dibenzyl 3-tert-butyl (2S,3S)-5-methylenepiperidine-1,2,3-tricarboxylate: Similar structure but with a methylene group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H31NO7

Molecular Weight

469.5 g/mol

IUPAC Name

1-O,2-O-dibenzyl 3-O-tert-butyl (2S,3S)-5-hydroxypiperidine-1,2,3-tricarboxylate

InChI

InChI=1S/C26H31NO7/c1-26(2,3)34-23(29)21-14-20(28)15-27(25(31)33-17-19-12-8-5-9-13-19)22(21)24(30)32-16-18-10-6-4-7-11-18/h4-13,20-22,28H,14-17H2,1-3H3/t20?,21-,22-/m0/s1

InChI Key

VHDCQKJWXIZQQY-QIFDKBNDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC(CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.